molecular formula C11H8O2 B045150 2-Naphthoic acid CAS No. 93-09-4

2-Naphthoic acid

Cat. No.: B045150
CAS No.: 93-09-4
M. Wt: 172.18 g/mol
InChI Key: UOBYKYZJUGYBDK-UHFFFAOYSA-N
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Description

2-Naphthoic acid (2-NA), a bicyclic aromatic compound with a carboxylic acid group at the C2 position of naphthalene, is a versatile molecule with applications in medicinal chemistry, environmental science, and materials synthesis. Its structure enables diverse chemical modifications, making it a scaffold for developing NMDA receptor modulators, retinoids, and biodegradable intermediates. Environmentally, 2-NA serves as a central metabolite in anaerobic degradation pathways of polycyclic aromatic hydrocarbons (PAHs) like naphthalene and 2-methylnaphthalene . Its physicochemical properties, such as acidity (pKa ~3.1) and solubility, also make it a candidate for reaction-accelerating additives in organic synthesis .

Chemical Reactions Analysis

2-Naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Pharmaceutical Applications

Antihypertensive Properties
Recent studies have highlighted the potential of 3-hydroxy-2-naphthoic acid (3HNA), a derivative of 2-naphthoic acid, as a therapeutic agent for hypertension. Research demonstrated that 3HNA can mitigate angiotensin II-induced vascular remodeling and hypertension in mice. The compound was shown to prevent increases in heart weight and vascular medial thickening, suggesting its role as a chemical chaperone that preserves protein homeostasis under cardiovascular stress .

Anti-Inflammatory Effects
Another derivative, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA), has been identified for its anti-inflammatory properties. It binds to the aryl hydrocarbon receptor (AhR) and exhibits significant activity in reducing inflammation in gut cells. This mechanism may have implications for treating inflammatory bowel diseases and other related conditions .

Psoriasis Treatment
1,4-DHNA has also been explored for its potential to induce apoptosis in human keratinocytes, which could be beneficial in treating psoriasis—a chronic inflammatory skin disorder characterized by abnormal keratinocyte proliferation .

Agricultural Applications

Pesticide Development
this compound derivatives are being studied for their effectiveness as agrochemicals. They can serve as precursors for the synthesis of various pesticides and herbicides, capitalizing on their structural properties to enhance efficacy against pests while minimizing environmental impact.

Material Science

Dye and Pigment Production
The compound is utilized as an intermediate in the production of dyes and pigments. Its ability to form complex structures allows for the development of vibrant colors that are stable under various conditions. The synthesis of these materials often involves modifying the naphthoic acid structure to achieve desired properties .

In Vitro Studies on Antibacterial Activity
Research has indicated that certain hydrazide derivatives of naphthoic acids exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. These studies are crucial for developing new antibiotics amid rising antibiotic resistance .

Case Studies

StudyApplicationFindings
Hypertension Treatment 3-Hydroxy-2-naphthoic AcidPrevented vascular remodeling and hypertension in mice models .
Anti-Inflammatory Activity 1,4-Dihydroxy-2-naphthoic AcidInduced anti-inflammatory responses by activating AhR in colon cells .
Psoriasis Treatment 1,4-Dihydroxy-2-naphthoic AcidInduced apoptosis in keratinocytes, suggesting potential therapeutic use .
Antibacterial Studies Naphthoic Acid HydrazidesShowed significant antibacterial activity against various pathogens .

Comparison with Similar Compounds

Comparison with Structural Isomers

1-Naphthoic Acid (1-NA)

1-NA, the structural isomer of 2-NA with a carboxylic acid group at the C1 position, exhibits distinct physicochemical and biological behaviors:

  • Self-Association : NMR studies reveal that 1-NA forms stronger intermolecular aggregates than 2-NA due to steric and electronic differences, impacting solubility and reactivity in solution-phase reactions .
  • Biodegradation : While 2-NA is a central intermediate in anaerobic naphthalene and 2-methylnaphthalene degradation, 1-NA is implicated in 1-methylnaphthalene degradation. This divergence arises from substrate-specific fumarate addition pathways in sulfate-reducing bacteria .

Comparison with Derivatives and Analogues

Substituent Effects on NMDA Receptor Modulation

Modifications to the 2-NA nucleus significantly influence NMDA receptor inhibition (Table 1):

Compound Substituents IC50 (μM) Maximal Inhibition (%) Selectivity
2-NA (UBP519) None >100 30 (GluN2A) Non-selective
UBP558 3-Hydroxy ~10 80–90 GluN2C/D-preferring
UBP618 1-Bromo, 2-Hydroxy, 6-Phenyl ~2 60–90 Non-selective
UBP628 6-Phenyl ~5 70–85 GluN2A-preferring
  • 3-Substitution: Addition of 3-hydroxy (UBP558) or 3-amino groups enhances inhibitory potency at GluN2C/D receptors by 10-fold compared to unmodified 2-NA .
  • 6-Phenyl Substitution : Increases affinity (e.g., UBP618, IC50 ~2 μM) but reduces maximal inhibition (60–90%), likely due to steric hindrance preventing full receptor closure .
  • Phenanthroic Acid Derivatives : Larger aromatic systems (e.g., phenanthroic acid) exhibit greater GluN2 subunit selectivity than 2-NA derivatives, attributed to interactions with subtype-specific allosteric pockets .

Retinoid Receptor Selectivity

6-Substituted 2-NA derivatives demonstrate receptor-specific activity:

  • Oxime Derivative (Compound 12): Potent RARγ selectivity (EC50 ~10 nM), surpassing retinoic acid in transactivation assays .
  • Olefinic Derivative (Compound 11): Comparable to retinoic acid but with RARβ/γ preference, highlighting the role of substituent electronics in receptor binding .

Comparison in Biodegradation Pathways

Anaerobic Degradation of PAHs (Table 2)

Substrate Central Metabolite Key Enzymes/Reactions Downstream Products
Naphthalene 2-NA Carboxylation or fumarate addition Tetrahydro-, octahydro-2-NA
2-Methylnaphthalene 2-NA Fumarate addition → β-oxidation Naphthyl-2-methyl-succinic acid
1-Methylnaphthalene 1-NA Putative fumarate addition (NmsA homologs) Naphthyl-1-methyl-succinic acid
  • 2-NA Pathway : Converges at decahydro-2-NA before ring cleavage to alicyclic diacids (e.g., cis-2-carboxycyclohexylacetic acid) .
  • 1-NA Pathway: Proposed to mirror 2-NA degradation but remains less characterized due to novel fumarate-addressing enzymes in Thermoanaerobacteraceae .

Pharmacological Comparisons

Trypanosoma brucei RNA Editing Ligase 1 (TbREL1) Inhibition

2-NA derivatives outperform other naphthalene-based compounds in docking efficiency:

  • Docking Success Rate : 26% for 2-NA derivatives vs. 8–10% for naphthalene-2-sulfonic acid and 2-nitronaphthalene derivatives .
  • Binding Pose : The naphthalene moiety occupies the ATP-binding pocket, while electronegative groups (e.g., carboxylic acid) interact with active-site arginine residues .

Reaction-Accelerating Additives

2-NA accelerates amide bond cleavage reactions more effectively than dicarboxylic acids (e.g., oxalic acid) or sulfonic acids, attributed to optimal acidity and steric accessibility .

Metal-Organic Frameworks (MOFs)

2-NA derivatives like Hcmtna (4-(carboxymethoxy)-6-methyl-1-(p-tolyl)-2-naphthoic acid) form luminescent MOFs with transition metals (e.g., Co, Cd), demonstrating applications in fluorescence sensing .

Biological Activity

2-Naphthoic acid, a derivative of naphthalene, has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its naphthalene backbone with a carboxylic acid functional group at the second position. Its chemical structure is represented as follows:

  • Molecular Formula : C₁₁H₈O₂
  • Molecular Weight : 176.18 g/mol

Mechanisms of Biological Activity

Research has indicated that this compound and its derivatives exhibit several biological activities:

  • Antimicrobial Activity : Studies have demonstrated that derivatives of naphthoic acid can possess antimicrobial properties against multi-drug resistant (MDR) pathogens. For instance, the development of amphiphilic polymers containing naphthoic acid showed significant efficacy against gram-negative bacteria while maintaining selectivity towards mammalian cells .
  • Anti-inflammatory Effects : this compound has been implicated in anti-inflammatory responses through its interaction with various cellular pathways. A notable study highlighted its ability to inhibit cyclooxygenases (COX-1 and COX-2) and phospholipase A2 (PLA2), which are critical in the inflammatory process .
  • Aryl Hydrocarbon Receptor (AhR) Modulation : The compound has been shown to bind to the AhR, influencing gene expression related to detoxification and inflammation. Specifically, metabolites derived from this compound have demonstrated potent activity in inducing cytochrome P450 enzymes (CYP1A1 and CYP1B1), which are involved in the metabolism of xenobiotics .

Table 1: Antagonistic Activity of this compound Derivatives

CompoundK_i (nM)Biological Activity
60.3 ± 0.1High-affinity antagonist for P2Y14R
19120 ± 8Moderate antagonist
202.7 ± 1.2Strong antagonist
2213.0 ± 1.1Moderate antagonist
232.0 ± 0.2Strong antagonist
.........

This table summarizes the antagonistic activities of various synthesized analogues of this compound evaluated in CHO cells expressing the human P2Y14 receptor. The compound's derivatives exhibited varying degrees of potency, indicating potential therapeutic applications in conditions involving inflammatory responses .

Therapeutic Implications

The biological activities of this compound suggest its potential use in therapeutic applications:

  • Inflammatory Diseases : Given its inhibitory effects on COX enzymes and PLA2, compounds derived from this compound could serve as anti-inflammatory agents.
  • Cancer Therapy : The modulation of AhR activity by naphthoic acid derivatives may provide a pathway for developing cancer therapeutics targeting AhR-related pathways.
  • Antimicrobial Treatments : The antimicrobial properties against MDR pathogens highlight its potential role in developing new antibiotics or adjunct therapies for existing antimicrobials.

Q & A

Q. Basic: What are the recommended safety protocols for handling 2-naphthoic acid in laboratory settings?

Answer:
this compound requires strict safety measures due to its skin and eye irritation potential. Key protocols include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, safety goggles, and lab coats to avoid direct contact .
  • Ventilation: Use fume hoods for handling powdered forms to minimize inhalation risks .
  • Storage: Store in airtight containers in cool, dark environments to prevent degradation .
  • Spill Management: Collect spills using non-reactive materials (e.g., vermiculite) and dispose of as hazardous waste .

Q. Basic: How can spectroscopic methods characterize this compound’s interactions with cyclodextrins (CDs)?

Answer:
Fluorescence spectroscopy is a primary tool to study host-guest interactions:

  • pH-Dependent Analysis: At acidic pH (<3.4), monitor blue shifts in fluorescence maxima when this compound complexes with α-CD, indicating partial inclusion of the carboxyl group .
  • CD Polymer Comparison: γ-CD polymers induce broader emission quenching compared to monomeric γ-CD, suggesting distinct binding modes .
  • Excitation-Dependent Studies: Use time-resolved fluorescence to assess excited-state proton transfer (ESPT) inhibition by α-CD, which blocks protonation pathways .

Q. Advanced: What structural modifications enhance this compound’s inhibitory activity on NMDA receptors?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • 3-Position Substitutions: Adding hydroxyl (-OH) or amino (-NH₂) groups at the 3-position significantly boosts inhibitory activity (e.g., UBP558 and UBP596) .
  • 6-Alkyl Substituents: 6-Phenyl or alkyl groups (e.g., UBP684) improve potency as pan-NMDAR inhibitors .
  • Allosteric Binding: Modifications avoid direct competition with glutamate, targeting the N-terminal domain (NTD)-independent allosteric sites .
    Methodology: Test derivatives using voltage-clamp electrophysiology on HEK293 cells expressing GluN2A-D subunits .

Q. Advanced: How do structural differences between 1- and this compound affect thermodynamic stability?

Answer:
this compound exhibits higher stability due to its planar structure, while 1-naphthoic acid is twisted ~11° out of the naphthalene plane. This steric strain increases the enthalpy of formation (ΔfH°) for 1-naphthoic acid by 9.4 kJ/mol (gas phase) and 12.4 kJ/mol (solid phase) . Experimental Validation: Compare gas-phase ΔfH° via calorimetry and solid-state stability using X-ray crystallography .

Q. Advanced: What role does this compound play in anaerobic naphthalene biodegradation?

Answer:
this compound is a central metabolite in Gram-positive, iron-reducing bacteria (e.g., Propionibacterium freudenreichii):

  • Pathway Confirmation: Isotopic labeling (¹³C-bicarbonate) confirms carboxylation of naphthalene as the initial degradation step .
  • Monitoring Techniques: Use LC/MS/MS to track metabolite accumulation during bacterial growth phases .
  • Substrate Utilization Tests: Validate degradation by culturing bacteria on this compound as the sole carbon source .

Q. Advanced: How are this compound derivatives optimized for retinoic acid receptor (RAR) subtype selectivity?

Answer:
Key strategies include:

  • 6-Substituted Derivatives: 6-Phenyl or alkyl groups enhance RARβ/γ selectivity (e.g., CD564) by sterically avoiding RARα binding pockets .
  • Hydroxyl Group Placement: Adding a 4-hydroxyl group (e.g., compound 7) increases RARγ affinity (Ki = 77 nM vs. 6500 nM for RARα) .
  • Pharmacophore Hybridization: Combine this compound with adamantyl groups to mimic retinoid scaffolds .
    Validation: Use competitive binding assays with recombinant RARα/β/γ and transactivation assays in F9 teratocarcinoma cells .

Q. Advanced: What methodologies design fluorescent probes from this compound for P2Y14 receptor studies?

Answer:

  • Homology Modeling: Build P2Y14R models using P2Y12R X-ray structures to predict fluorophore conjugation sites (e.g., piperidine ring) .
  • Click Chemistry: Synthesize alkynyl derivatives (e.g., compound 22) for Alexa Fluor 488 conjugation, achieving sub-nM affinity (e.g., MRS4174, Ki = 80 pM) .
  • Flow Cytometry: Validate probe specificity using competitive binding assays with known P2Y ligands .

Properties

IUPAC Name

naphthalene-2-carboxylic acid
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InChI

InChI=1S/C11H8O2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H,12,13)
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InChI Key

UOBYKYZJUGYBDK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)O
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Molecular Formula

C11H8O2
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DSSTOX Substance ID

DTXSID1059078
Record name 2-Naphthalenecarboxylic acid
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Molecular Weight

172.18 g/mol
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Physical Description

Crystals from 95% alcohol; [Merck Index] Colorless solid, almost insoluble in water; [MSDSonline]
Record name 2-Naphthoic acid
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Flash Point

205 °C
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CAS No.

93-09-4
Record name 2-Naphthoic acid
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Synthesis routes and methods I

Procedure details

33.3 g (79 mmol) of the compound produced in part (a) above, dissolved in 200 ml of THF are slowly added to a suspension of magnesium (2.9 g, 118 Atg) in 60 ml of THF. Once the addition is complete, the mixture is heated at reflux for 2 hours at which point the temperature of the mixture is permitted to return to ambient temperature. 10.8 g (79 mmol) of anhydrous zinc chloride are added and the mixture is stirred for one hour at ambient temperature, at which point 10.5 g (39.5 mmol) of methyl 6-bromo-2-naphthoate and 500 mg of NiCl2 /DPPE complex are added. This mixture is then stirred for 2 hours at ambient temperature, poured into water, extracted with CH2Cl2, dried and evaporated. The residue is chromatographed on a silica column (eluant: mixture of heptane (70%) and ether (30%). 18.5 (90%) of the methyl ester of 6-[3-(1-adamantyl)-4 ™tert.butyldimethylsilyloxyphenyl]-2-naphthoic acid are obtained. Melting point: 152°-153° C.
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2.9 g
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Synthesis routes and methods II

Procedure details

2-Acetylnaphthalene is prepared by treating 2-(1-bromoethyl)naphthalene, prepared as described above, with sodium acetate in acetic acid to afford 2-(1-acetoxyethyl)naphthalene which upon base hydrolysis furnishes the 2-(1-hydroxyethyl)naphthalene. The latter is oxidized with an equivalent of chromium trioxide in glacial acetic acid, or 8N sulfuric acid and acetone to furnish 2-acetylnaphthalene. 2-Carboxynaphthalene is prepared from 2-acetylnaphthalene by treating the latter with aqueous sodium hypochlorite. The 2-carboxynaphthalene is treated with diborane in an ether, such as diglyme (diethyleneglycol dimethyl ether), to yield 2-hydroxymethylnaphthalene.
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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